molecular formula C20H20BrN3OS B303554 3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B303554
M. Wt: 430.4 g/mol
InChI Key: YPQQENUIPVYARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as TQ6, and it belongs to the class of thieno[2,3-b]quinolines.

Mechanism of Action

The mechanism of action of TQ6 is not fully understood. However, it has been suggested that TQ6 may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TQ6 may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and division.
Biochemical and Physiological Effects:
TQ6 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TQ6 has also been shown to modulate the expression of various genes involved in cancer development and progression. Moreover, TQ6 has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

TQ6 has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. TQ6 also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for further research. However, TQ6 has some limitations as well. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.

Future Directions

There are several future directions for research on TQ6. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its anticancer activity. Another direction is to study its toxicity profile and pharmacokinetics to determine its potential as a therapeutic agent. Moreover, TQ6 can be modified to improve its potency and selectivity against cancer cells. Finally, TQ6 can be used as a lead compound for the development of new anticancer agents.

Synthesis Methods

The synthesis of TQ6 involves a multi-step reaction sequence that starts with the condensation of 4-bromo-2-methylphenylamine with ethyl 4-chloroacetoacetate to form an intermediate. This intermediate is then treated with thioacetic acid to yield the target compound TQ6.

Scientific Research Applications

TQ6 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. TQ6 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Product Name

3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Molecular Formula

C20H20BrN3OS

Molecular Weight

430.4 g/mol

IUPAC Name

3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H20BrN3OS/c1-10-3-5-16-12(7-10)9-14-17(22)18(26-20(14)24-16)19(25)23-15-6-4-13(21)8-11(15)2/h4,6,8-10H,3,5,7,22H2,1-2H3,(H,23,25)

InChI Key

YPQQENUIPVYARB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)Br)C)N

Canonical SMILES

CC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C)N

Origin of Product

United States

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